2-[1-(Methylamino)ethyl]phenol hydrochloride
Description
BenchChem offers high-quality 2-[1-(Methylamino)ethyl]phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(Methylamino)ethyl]phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZLOBZVVQAGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-[1-(Methylamino)ethyl]phenol hydrochloride
An In-Depth Technical Guide to the Molecular Weight, Formula, and Characterization of 2-[1-(Methylamino)ethyl]phenol Hydrochloride and Its Isomers
This guide provides a comprehensive technical overview of 2-[1-(Methylamino)ethyl]phenol hydrochloride, a compound whose precise identity can be ambiguous due to the unspecified position of the hydroxyl group on the phenol ring. This document will primarily focus on the ortho-isomer, as denoted by the "2-" prefix in the chemical name. However, to provide a thorough and contextually relevant resource for researchers, scientists, and drug development professionals, this guide will also explore the more extensively studied para-isomer, commonly known as N-methyltyramine, and the structurally related meta-isomer, phenylephrine. Each of these compounds shares a similar core structure but exhibits unique physicochemical properties and biological activities.
Isomeric Landscape and Physicochemical Properties
The chemical name "[1-(Methylamino)ethyl]phenol" can refer to three distinct positional isomers: ortho (2-), meta (3-), and para (4-), depending on the location of the hydroxyl group on the phenyl ring. The hydrochloride salt forms of these isomers are typically used to improve solubility and stability.
A summary of the key physicochemical properties of the free base and hydrochloride salt of the ortho-isomer, along with the related para- and meta-isomers, is presented below.
| Property | 2-[1-(Methylamino)ethyl]phenol (ortho-isomer) | 4-[2-(Methylamino)ethyl]phenol (para-isomer, N-Methyltyramine) [1][2][3] | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol (meta-isomer, Phenylephrine) |
| Synonyms | o-Synephrine | p-(2-Methylaminoethyl)phenol, N-Methyltyramine | m-Synephrine, Neo-Synephrine |
| Molecular Formula (Free Base) | C9H13NO[4] | C9H13NO[1][3] | C9H13NO2 |
| Molecular Weight (Free Base) | 151.21 g/mol [4] | 151.21 g/mol [1][3] | 167.21 g/mol |
| Molecular Formula (HCl Salt) | C9H14ClNO | C9H14ClNO[2][5] | C9H14ClNO2 |
| Molecular Weight (HCl Salt) | 187.67 g/mol | 187.67 g/mol [2] | 203.67 g/mol |
| CAS Number (HCl Salt) | Not readily available | 13062-76-5[2][5] | 61-76-7 |
Synthesis and Chemical Logic
The synthesis of [1-(Methylamino)ethyl]phenol hydrochloride isomers generally involves a multi-step process starting from a corresponding hydroxyacetophenone. The choice of starting material dictates the final position of the hydroxyl group.
General Synthesis Pathway
A common synthetic route involves the reductive amination of a hydroxyacetophenone with methylamine. This process typically includes the following key transformations:
-
Formation of an Imine: The ketone group of the hydroxyacetophenone reacts with methylamine to form an imine intermediate.
-
Reduction of the Imine: The imine is then reduced to a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
-
Formation of the Hydrochloride Salt: The resulting free base is treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
The diagram below illustrates a generalized workflow for the synthesis of a [1-(Methylamino)ethyl]phenol hydrochloride isomer.
Caption: Generalized synthesis workflow for [1-(Methylamino)ethyl]phenol hydrochloride isomers.
For instance, the synthesis of N-methyltyramine hydrochloride (the para-isomer) can be achieved by the catalytic hydrogenation of a precursor in the presence of a palladium on carbon (Pd/C) catalyst and hydrochloric acid[6].
Analytical Characterization
The structural elucidation and quantification of 2-[1-(Methylamino)ethyl]phenol hydrochloride and its isomers rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of these polar compounds. Due to their hydrophilic nature, achieving adequate retention on traditional C18 columns can be challenging. Therefore, methods often employ mixed-mode chromatography or hydrophilic interaction liquid chromatography (HILIC).
Key Considerations for HPLC Method Development:
-
Stationary Phase: A mixed-mode column combining reversed-phase and cation-exchange mechanisms can provide good retention and peak shape without the need for ion-pairing reagents[7].
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol[8]. The pH of the mobile phase is a critical parameter for controlling the retention of these ionizable compounds.
-
Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of the phenyl ring, typically around 220-280 nm[9][10].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of these compounds, particularly in complex matrices. Due to the low volatility of the hydrochloride salts and the presence of polar functional groups, derivatization is often required to improve their chromatographic behavior.
Typical GC-MS Workflow:
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Derivatization: The hydroxyl and amine groups are typically derivatized (e.g., by silylation or acylation) to increase volatility and thermal stability.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is commonly used for separation.
-
MS Detection: Mass spectrometry provides structural information through fragmentation patterns and allows for sensitive and selective detection using modes like selected ion monitoring (SIM).
The following diagram outlines a standard workflow for the analytical characterization of these compounds.
Caption: General analytical workflow for the characterization of [1-(Methylamino)ethyl]phenol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the isomers.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 2-[1-(Methylamino)ethyl]phenol, one would expect characteristic signals for the aromatic protons (with splitting patterns indicative of ortho substitution), the methine proton of the ethyl group, the methyl group attached to the nitrogen, and the methyl group of the ethyl chain. The position of the aromatic protons is a key differentiator between the ortho, meta, and para isomers.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule, confirming the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers[11].
Experimental Protocol: HPLC-UV Analysis
This section provides a representative HPLC protocol for the analysis of phenylephrine (a meta-isomer) that can be adapted for the analysis of 2-[1-(Methylamino)ethyl]phenol hydrochloride.
Objective: To quantify the concentration of the analyte in a bulk or formulated sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
HPLC column: Cogent Diamond Hydride™, 2.2 µm, 120 Å, 2.1 x 50 mm or equivalent[10].
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Standard solution of the analyte of known concentration.
-
Sample solution prepared by accurately weighing and dissolving the sample in the mobile phase.
-
0.45 µm syringe filters.
Chromatographic Conditions (starting point for method development):
-
Mobile Phase Gradient: 95% A / 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm[10].
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection[10].
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Applications and Field Insights
The different isomers of [1-(Methylamino)ethyl]phenol have distinct biological activities and applications:
-
o-Synephrine (ortho-isomer): This isomer is less common and not as well-studied as its para and meta counterparts. It is not typically found in dietary supplements[12].
-
m-Synephrine (Phenylephrine, a meta-isomer derivative): This compound is a well-known alpha-1 adrenergic receptor agonist and is widely used as a nasal decongestant and to increase blood pressure[12][13].
-
p-Synephrine (para-isomer): This is the main protoalkaloid found in bitter orange (Citrus aurantium) and is a common ingredient in dietary supplements marketed for weight loss and energy[12].
-
N-Methyltyramine (para-isomer): Found in various plants, it acts as a trace amine and has pressor effects[1]. It is also an antagonist of the α2-adrenoreceptor[14].
The structural differences between these isomers, particularly the position of the hydroxyl group, significantly impact their binding affinity to adrenergic receptors and, consequently, their pharmacological effects. This underscores the critical importance of accurate identification and quantification of the specific isomer present in a sample, especially in the context of pharmaceutical quality control and the analysis of dietary supplements.
References
-
HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. [Link]
- Google Patents. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride.
-
Wikipedia. N-Methyltyramine. [Link]
-
LookChem. One Synthetic Approach of Phenylephrine hydrochloride - Chempedia. [Link]
-
Wikipedia. Synephrine. [Link]
-
ResearchGate. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Request PDF. [Link]
-
Agilent. Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. [Link]
-
MicroSolv Technology Corporation. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote. [Link]
-
PMC (PubMed Central). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. [Link]
-
PMC (PubMed Central). Effects of p-Synephrine during Exercise: A Brief Narrative Review. [Link]
-
The University of Alabama at Birmingham. TECHNICAL REPORT Exactly which synephrine alkaloids does Citrus aurantium (bitter orange) contain?. [Link]
-
MDPI. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. [Link]
-
PMC (PubMed Central). 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
-
PubChem. N-Methyltyramine hydrochloride. [Link]
-
PubChemLite. 2-[1-(methylamino)ethyl]phenol (C9H13NO). [Link]
Sources
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. N-Methyltyramine hydrochloride | C9H14ClNO | CID 202623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 370-98-9: N-Methyltyramine | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 2-[1-(methylamino)ethyl]phenol (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 4- 2-(Methylamino)ethyl phenol hydrochloride Sigma-Aldrich [sigmaaldrich.com]
- 6. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 10. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Safety Data Sheet (SDS) for 2-[1-(Methylamino)ethyl]phenol hydrochloride
An In-depth Technical Guide to the Safe Handling of 2-[1-(Methylamino)ethyl]phenol hydrochloride
Introduction: A Chemist's Perspective on a Novel Phenethylamine
2-[1-(Methylamino)ethyl]phenol hydrochloride is a substituted phenethylamine derivative. Its structure, featuring a phenol group at the ortho position, a secondary amine, and a hydrochloride salt, suggests a profile of both significant biological activity and notable chemical hazards. The phenol moiety is a well-documented toxicophore, while the amine hydrochloride confers aqueous solubility and potential irritant properties. This guide deconstructs the compound's likely safety profile based on its constituent functional groups and provides a framework for its safe handling, grounded in established chemical principles.
Section 1: Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. While experimental data for this specific isomer is scarce, we can infer its key characteristics.
Molecular Structure:
-
Chemical Name: 2-[1-(Methylamino)ethyl]phenol hydrochloride
-
Synonyms: ortho-Synephrine hydrochloride (Note: Synephrine is typically the 4-hydroxy isomer)
-
Molecular Formula: C₉H₁₄ClNO[1]
-
Molecular Weight: 187.67 g/mol [1]
Predicted Physicochemical Data:
| Property | Predicted Value/Information | Rationale / Source |
| Appearance | White to off-white crystalline solid. | Based on related hydrochloride salts like isomers and ephedrine hydrochloride.[2][3] |
| Solubility | Soluble in water; slightly soluble in ethanol. | The hydrochloride salt form significantly increases aqueous solubility.[3][4] |
| Melting Point | Not determined. Isomers melt in the 149-151°C range. | Data from 4-[2-(methylamino)ethyl]phenol hydrochloride.[3] |
| Stability | Stable under standard laboratory conditions. May be light-sensitive. | Analogy with similar compounds like ephedrine hydrochloride.[2] |
Section 2: Comprehensive Hazard Assessment
The hazard profile is a composite of the risks associated with its core chemical structures: the phenol ring and the amine hydrochloride side chain.
Predicted GHS Classification
This classification is extrapolated from data on phenol and related amine hydrochlorides.[5][6][7]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin. | GHS06 (Skull & Crossbones) / GHS07 |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation. | GHS05 (Corrosion) |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | GHS05 (Corrosion) |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | GHS08 (Health Hazard) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. | GHS08 (Health Hazard) |
Toxicological and Pharmacological Narrative
The primary toxicological concern stems from the phenol group . Phenol itself is toxic, corrosive, and can be rapidly absorbed through the skin.[5] It can cause severe chemical burns and systemic toxicity, affecting the central nervous system, heart, and kidneys.[5] The presence of the hydrochloride salt of an amine suggests the material will be corrosive and irritating, particularly to the eyes, skin, and respiratory tract.[8][9]
From a pharmacological standpoint, the molecule's structure is analogous to adrenergic agonists like ephedrine and synephrine.[3][10] Therefore, accidental ingestion or significant absorption could potentially lead to cardiovascular effects such as increased heart rate and blood pressure. Researchers should be aware of these potential physiological responses.
Figure 1: Relationship between functional groups and predicted hazards.
Section 3: Protocols for Safe Handling and Use
A self-validating system of protocols ensures that risks are minimized at every step. This involves a combination of engineering controls, personal protective equipment (PPE), and standardized procedures.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended. Discard and replace gloves immediately after contamination.
-
Eye Protection: Chemical safety goggles are mandatory. A full face shield should be worn when handling larger quantities (>1g) or when there is a significant splash risk.[11]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron is recommended for larger scale work.[8]
-
Workflow for Safe Handling and Preparation of Solutions
This protocol is designed to minimize exposure during routine laboratory use.
Figure 2: Standard protocol for weighing and preparing solutions.
Section 4: Emergency and First-Aid Protocols
Rapid and correct response to an exposure or spill is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill and Fire Management
-
Spill Response: Evacuate the area. For a small spill of solid, carefully sweep it up without creating dust and place it in a labeled, sealed container for hazardous waste disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Do not allow the spill to enter drains.[13]
-
Firefighting: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct water jet. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2]
Figure 3: Decision-making workflow for emergency response.
Section 5: Chemical Stability and Reactivity Profile
-
Reactivity: As a hydrochloride salt of an amine, it will react exothermically with strong bases to liberate the free amine. The phenolic hydroxyl group can react with strong oxidizing agents. It is corrosive to many metals, especially in the presence of moisture, potentially liberating flammable hydrogen gas.[9][11]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to strong bases, strong oxidizing agents, excessive heat, and direct light.[2]
-
Incompatible Materials: Strong oxidizing agents (e.g., perchlorates, nitrates), strong bases (e.g., sodium hydroxide), and reactive metals.[5][11]
Conclusion
2-[1-(Methylamino)ethyl]phenol hydrochloride is a research chemical with a significant and multifaceted hazard profile that demands respect and careful handling. By understanding its chemical nature—deriving risks from its phenol, amine, and hydrochloride components—researchers can implement a self-validating system of controls and procedures. This guide provides the technical foundation for that system, enabling its use in a manner that prioritizes the safety and well-being of all laboratory personnel. Always treat this and other novel compounds as having unknown hazards and apply the most stringent safety precautions.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: Phenolic resins. [Link]
-
Deepak Phenolics Ltd. Phenol Safety Data Sheet. [Link]
-
Atlas Fibre Co. Safety Data Sheets – Phenolic Grades. [Link]
-
Redox. Safety Data Sheet Phenolic Resin. [Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
-
University of Washington. Standard Operating Procedure - Hydrochloric Acid. [Link]
-
PubChemLite. 2-[1-(methylamino)ethyl]phenol (C9H13NO). [Link]
-
US EPA. 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) Properties. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (1R,2S)-(-)-Ephedrine hydrochloride. [Link]
-
TCI EUROPE N.V. SAFETY DATA SHEET - α-[2-(Methylamino)ethyl]benzylAlcohol. [Link]
-
European Chemicals Agency (ECHA). Substance Information - 4-[2-(dimethylamino)ethyl]phenol hydrochloride. [Link]
-
CPAchem Ltd. Safety data sheet - 2-Ethylphenol. [Link]
-
MN Dept. of Health. SAFETY DATA SHEET Hydrochloric Acid 34-37%. [Link]
-
SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]
-
National Center for Biotechnology Information. 2-[1-(3-Aminophenylimino)ethyl]phenol. [Link]
-
MilliporeSigma. 4- 2-(Methylamino)ethyl phenol hydrochloride. [Link]
-
Carl ROTH. Phenol - Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. 2-Methylethylamino-1-phenyl-1-propanol hydrochloride. [Link]
-
DrugBank. l-2-Methylamino-1-phenylpropanol. [Link]
-
PubChem. 2-(2-(Methylamino)ethyl)phenol. [Link]
-
PrepChem.com. Synthesis of m-ethylphenol. [Link]
- Google Patents. CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone.
-
Wikipedia. Phenylethanolamine. [Link]
Sources
- 1. 3-[1-(methylamino)ethyl]phenol hydrochloride | 1269152-23-9 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. guidechem.com [guidechem.com]
- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. echa.europa.eu [echa.europa.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. l-2-Methylamino-1-phenylpropanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. carlroth.com [carlroth.com]
- 13. health.state.mn.us [health.state.mn.us]
Methodological & Application
Application Note: HPLC Method Development for 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Here is a detailed Application Note and Protocol for the HPLC analysis of 2-[1-(Methylamino)ethyl]phenol hydrochloride.
Introduction & Molecule Profile[1]
2-[1-(Methylamino)ethyl]phenol hydrochloride is a small-molecule phenolic amine, structurally related to sympathomimetic drugs like Etilefrine and Phenylephrine. Its chemical structure features a basic secondary amine and an acidic phenolic hydroxyl group attached to an aromatic ring.
This amphoteric nature presents specific chromatographic challenges:
-
Peak Tailing: The protonated amine (
) interacts strongly with residual silanols ( ) on silica-based columns, leading to asymmetric peaks. -
pH Sensitivity: The molecule exists in different ionization states depending on pH (Cationic at pH < 9, Zwitterionic/Neutral near pI, Anionic at pH > 10).
-
Retention: As a hydrophilic salt, it may elute near the void volume (
) on standard C18 columns if the mobile phase is not optimized.
Physicochemical Profile
| Property | Value (Approximate) | Chromatographic Implication |
| Molecular Formula | Detectable by UV (Benzene ring). | |
| Functional Groups | Secondary Amine, Phenol | Amphoteric character requires pH control. |
| ~9.5 - 10.0 | Positively charged at neutral/acidic pH. | |
| ~9.8 - 10.0 | Protonated (neutral) at acidic pH. | |
| Solubility | High (Water/Methanol) | Requires weak eluent for retention. |
Method Development Logic (The "Why")
To achieve a robust separation, we must address the "Amine Problem." Standard silica columns have acidic silanol groups (
Strategic Choices
-
Stationary Phase: We utilize a Base-Deactivated Silica (BDS) or an End-capped C18 column. These columns undergo chemical bonding steps to cover free silanols, reducing secondary interactions.
-
Mobile Phase pH: We select an acidic pH (3.0).
-
Reasoning: At pH 3.0, the analyte is fully protonated (Cationic), but the surface silanols are protonated (Neutral,
). This minimizes the ionic attraction mechanism.
-
-
Additives (Ion-Pairing): For maximum peak symmetry and retention control, Sodium 1-Octanesulfonate (SOS) is recommended. The sulfonate anion pairs with the cationic amine, forming a neutral hydrophobic complex that retains well on the C18 chain, effectively "masking" the charge.
Decision Matrix
The following diagram illustrates the logical pathway used to select the final protocol.
Caption: Decision tree for selecting the optimal stationary phase and mobile phase chemistry based on analyte behavior.
Experimental Protocols
Protocol A: The "Gold Standard" (Ion-Pair RP-HPLC)
Recommended for Quality Control (QC) and quantitation due to superior peak shape and retention stability.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18 or Waters Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Buffer: 20 mM Sodium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (SOS)Organic: Acetonitrile (ACN) |
| Elution Mode | Isocratic: 85% Buffer / 15% ACN |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 215 nm (Primary) and 275 nm (Secondary/Identity) |
| Injection Vol | 10 - 20 µL |
Preparation of Mobile Phase[1][2]
-
Buffer Preparation: Dissolve 2.72 g of Monobasic Potassium Phosphate (
) and 1.08 g of Sodium 1-Octanesulfonate in 950 mL of HPLC-grade water. -
pH Adjustment: Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
). -
Filtration: Filter through a 0.45 µm Nylon membrane.
-
Mixing: Mix 850 mL of Buffer with 150 mL of Acetonitrile. Degas by sonication for 10 minutes.
Protocol B: LC-MS Compatible (Volatile Buffer)
Recommended for R&D or impurity identification where non-volatile salts (Phosphate/SOS) are prohibited.
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) - High pH stability required.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 30% B over 10 minutes.
-
Note: Peak tailing may be slightly higher than Protocol A, but mass spec sensitivity is enabled.
Step-by-Step Workflow & System Suitability
The following workflow ensures the system is validated before sample analysis.
Caption: Operational workflow for routine analysis, emphasizing the critical System Suitability Test (SST) checkpoint.
System Suitability Criteria (Acceptance Limits)
Before analyzing unknown samples, the Standard Solution must meet these metrics:
| Parameter | Acceptance Limit | Rationale |
| Retention Time ( | ± 2.0% SD | Ensures flow/pump stability. |
| Theoretical Plates ( | > 2000 | Ensures column efficiency. |
| Tailing Factor ( | < 1.5 | Critical for amine analysis; >1.5 indicates silanol activity. |
| Area % RSD | < 2.0% (n=5) | Ensures injector precision. |
Validation Parameters (Linearity & Range)
To validate this method for drug development usage, the following range is recommended based on typical UV response for phenols.
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
-
Linearity Range: 5 µg/mL to 100 µg/mL (
). -
LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (at 215 nm).
Troubleshooting Guide
Issue 1: High Backpressure
-
Cause: Salt precipitation. Phosphate buffers + high % Acetonitrile (>80%) can precipitate salts.
-
Fix: Ensure organic content in Protocol A never exceeds 70%. Wash system with 90:10 Water:Methanol daily.
Issue 2: Split Peaks
-
Cause: Solvent mismatch.[3] Dissolving the sample in pure Methanol while using a high-aqueous mobile phase can cause "solvent shock."
-
Fix: Dissolve the sample in the Mobile Phase or a 50:50 Water:Methanol mix.
Issue 3: Drifting Retention Time
-
Cause: pH instability or Ion-Pair equilibrium.
-
Fix: Ion-pair reagents require longer equilibration. Flush the column for at least 60 minutes before the first injection. Ensure pH is strictly controlled at 3.0.
References
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from
-
BenchChem. (2025).[2][5] Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from
-
Kojima, K., et al. (1990).[6] High-performance Liquid Chromatographic Determination of Etilefrine in Human Plasma. Journal of Chromatography B. Retrieved from
-
Element Lab Solutions. (2025).[4] Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Attia, K.A.M., et al. (2016).[7] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. ResearchGate. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-performance liquid chromatographic determination of etilefrine in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Disposal of 2-[1-(Methylamino)ethyl]phenol HCl
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[1-(Methylamino)ethyl]phenol HCl was not located during the literature search for the creation of this document. The following guidelines are therefore based on the known hazards of structurally similar aminophenol compounds and established best practices for handling hazardous laboratory chemicals. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before commencing any work.
Introduction: Understanding the Compound
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-[1-(Methylamino)ethyl]phenol HCl. The protocols outlined herein are designed to be self-validating systems, integrating principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment
Given the absence of a specific SDS, a risk assessment must be conducted based on the potential hazards of analogous compounds.
Table 1: Postulated Hazard Profile of 2-[1-(Methylamino)ethyl]phenol HCl
| Hazard Class | Postulated Effects and GHS Classification (based on analogues) | Source / Rationale |
| Acute Toxicity (Oral) | Warning: Harmful if swallowed (Category 4) | Based on data for similar compounds like 3-(1-(Dimethylamino)ethyl)phenol hydrochloride and 2-Ethylphenol.[4][5] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (Category 2) | Based on data for related aminophenol compounds.[1][3] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (Category 2A) | A common hazard for this class of chemicals.[1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (Category 3) | A potential hazard associated with powdered or volatile chemical compounds.[3] |
It is crucial to consult and adhere to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), which mandates that workers are informed about the hazardous chemicals in their workplace.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of 2-[1-(Methylamino)ethyl]phenol HCl, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the potential for exposure.
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[1][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). It is important to inspect gloves for any signs of degradation before use and to practice proper glove removal technique to avoid skin contact.[1][6]
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
All containers should be clearly labeled with the chemical name and associated hazards.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
-
Store in a designated corrosives or toxics cabinet if available.
-
Ensure containers are stored upright to prevent leakage.
Spill Management and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or accidental exposure.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]
Spill Cleanup Protocol
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleanup materials in a sealed bag for disposal as hazardous waste.
-
-
Small Spills (Liquid Solution):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleanup materials in a sealed bag for disposal as hazardous waste.
-
For large spills, evacuate the laboratory, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Procedures
The disposal of 2-[1-(Methylamino)ethyl]phenol HCl and its associated waste must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]
Hazardous Waste Determination
Since this compound is not specifically listed as a hazardous waste, a hazardous waste determination must be made based on its characteristics:
-
Ignitability: Unlikely to be a concern for the HCl salt.
-
Corrosivity: While not expected to be corrosive in the regulatory sense (pH ≤ 2 or ≥ 12.5), this should be confirmed for any waste solutions.
-
Reactivity: Unlikely to be reactive under normal conditions.
-
Toxicity: Based on the "harmful if swallowed" classification of analogous compounds, it is prudent to manage this waste as toxic.
Given the potential toxicity, all waste containing 2-[1-(Methylamino)ethyl]phenol HCl should be treated as hazardous waste.
Waste Collection and Segregation
-
Solid Waste: Collect pure, unused, or expired 2-[1-(Methylamino)ethyl]phenol HCl in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous or organic solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with incompatible waste streams.[10][12]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with the compound should be collected in a sealed plastic bag and disposed of as solid hazardous waste.[11][12]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses of containers that held acutely toxic materials may also need to be collected.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste generated from work with 2-[1-(Methylamino)ethyl]phenol HCl.
Caption: Waste Disposal Decision Workflow.
All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain or in the regular trash.[10][11]
References
-
Diversey. (2023, November 17). Safety Data Sheet: Hydrochloric Acid 32%. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-[2-(Methylamino)ethyl]phenol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, June 1). Substance Information: 4-[2-(dimethylamino)ethyl]phenol hydrochloride. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[1-(methylamino)ethyl]phenol (C9H13NO). Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 2-(Methylamino)ethanol, p.a.. Retrieved from [Link]
-
CPAchem. (2024, November 26). Safety data sheet: 2-Ethylphenol. Retrieved from [Link]
-
OPCW. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
-
University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cpachem.com [cpachem.com]
- 5. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
Application Notes and Protocols: Dosing of 2-[1-(Methylamino)ethyl]phenol Hydrochloride in Animal Models
Disclaimer
This document is intended for informational purposes only and should be used by qualified researchers and scientists. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal care and use protocol. The compound 2-[1-(Methylamino)ethyl]phenol hydrochloride is a chemical for research use only and is not intended for human or veterinary use.
Introduction
2-[1-(Methylamino)ethyl]phenol hydrochloride, a derivative of phenol, presents as a compound of interest for investigating various physiological and pharmacological effects in preclinical animal models. Its structural similarity to known biogenic amines suggests potential interactions with adrenergic, dopaminergic, or serotonergic systems. However, as a novel or less-characterized agent, establishing safe and effective dosing protocols is a critical first step in any in vivo investigation.
These application notes provide a comprehensive guide for researchers, outlining key considerations and detailed protocols for the preparation, administration, and initial dose-ranging studies of 2-[1-(Methylamino)ethyl]phenol hydrochloride in common laboratory animal models. The emphasis is on a systematic approach to determine optimal dosing that balances efficacy with animal welfare.
Pre-Dosing and Formulation Considerations
Prior to in vivo administration, a thorough understanding of the physicochemical properties of 2-[1-(Methylamino)ethyl]phenol hydrochloride is essential for developing a stable and effective formulation.
Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of the test compound, as well as for minimizing any potential confounding effects on the animal model.
-
Aqueous Vehicles: For water-soluble compounds like hydrochlorides, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the preferred vehicles due to their isotonic nature.
-
Non-Aqueous Vehicles: If solubility in aqueous solutions is limited, a co-solvent system may be necessary. Common options include:
-
A mixture of polyethylene glycol (PEG) 300 or 400 and saline.
-
A solution containing dimethyl sulfoxide (DMSO), though concentrations should be kept to a minimum (typically <5% of the total volume) to avoid toxicity.
-
-
Suspensions: For compounds with poor solubility, a suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80.
Protocol 2.1: Vehicle Screening
-
Weigh a small, precise amount of 2-[1-(Methylamino)ethyl]phenol hydrochloride (e.g., 1-5 mg).
-
Add a measured volume of the test vehicle (e.g., 100 µL) to achieve the desired highest concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If particulates remain, sonicate the mixture in a bath sonicator for 5-10 minutes.
-
Allow the solution to sit at room temperature for at least one hour and re-examine for any precipitation.
-
The optimal vehicle will be one that completely dissolves the compound and maintains its solubility over time.
Formulation Preparation and Stability
Once a suitable vehicle is identified, the dosing solution should be prepared fresh on the day of the experiment to ensure stability and potency.
Protocol 2.2: Dosing Solution Preparation (Example with Saline)
-
Calculate the total amount of 2-[1-(Methylamino)ethyl]phenol hydrochloride and vehicle needed for the number of animals and the desired dose.
-
Aseptically weigh the required amount of the compound.
-
In a sterile container, add the weighed compound to the calculated volume of sterile 0.9% saline.
-
Vortex until the compound is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for intravenous administration.
-
Store the prepared solution protected from light and at an appropriate temperature (e.g., 4°C) until use.
Animal Model Selection
The choice of animal model will depend on the research question. Mice and rats are the most common species for initial pharmacological and toxicological screening due to their well-characterized physiology and genetics.
| Animal Model | Key Considerations |
| Mouse | - Smaller size requires smaller compound quantities.- High metabolic rate may necessitate more frequent dosing.- Availability of numerous genetic strains to study specific pathways. |
| Rat | - Larger size facilitates blood sampling and surgical procedures.- Slower metabolism may allow for less frequent dosing.- Often used for more complex behavioral and physiological assessments. |
Administration Routes
The route of administration significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.
-
Intravenous (IV): Bypasses absorption for 100% bioavailability. Ideal for pharmacokinetic studies.
-
Intraperitoneal (IP): Common for rapid absorption, though less controlled than IV.
-
Subcutaneous (SC): Slower, more sustained absorption compared to IP.
-
Oral (PO): Gavage administration to assess oral bioavailability and first-pass metabolism.
Diagram 4.1: Experimental Workflow for Dose-Ranging Study
Caption: Workflow for a dose-ranging and tolerability study.
Dose-Ranging and Tolerability Studies
A dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Protocol 5.1: Acute Dose-Ranging Study in Mice
-
Animal Allocation: Randomly assign mice (e.g., n=3-5 per group) to several dose groups and a vehicle control group.
-
Dose Selection: Based on any available in vitro data or structural similarity to other compounds, select a starting dose. A logarithmic dose escalation is common (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer the selected doses of 2-[1-(Methylamino)ethyl]phenol hydrochloride or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Observation: Continuously monitor the animals for the first 4 hours post-dosing for any signs of toxicity, including but not limited to:
-
Changes in activity (hyperactivity or sedation)
-
Changes in posture or gait
-
Tremors or convulsions
-
Changes in respiration
-
Any signs of pain or distress
-
-
Continued Monitoring: Continue to observe the animals at regular intervals (e.g., 24, 48, and 72 hours) and record body weight daily.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant signs of toxicity or more than a 10% reduction in body weight.
Table 5.1: Example Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals (n) |
| 1 | Vehicle (0.9% Saline) | 0 | IP | 5 |
| 2 | 2-[1-(Methylamino)ethyl]phenol hydrochloride | 1 | IP | 5 |
| 3 | 2-[1-(Methylamino)ethyl]phenol hydrochloride | 10 | IP | 5 |
| 4 | 2-[1-(Methylamino)ethyl]phenol hydrochloride | 50 | IP | 5 |
| 5 | 2-[1-(Methylamino)ethyl]phenol hydrochloride | 100 | IP | 5 |
Potential Mechanisms and Signaling Pathways
While the specific mechanism of action of 2-[1-(Methylamino)ethyl]phenol hydrochloride is likely under investigation, its structure suggests potential interaction with G-protein coupled receptors (GPCRs) that bind monoamines.
Diagram 6.1: Hypothesized GPCR Signaling Cascade
Caption: Potential GPCR signaling pathway activation.
Data Collection and Analysis
Systematic data collection is paramount. All observations, including clinical signs, body weights, and any specific behavioral or physiological measurements, should be recorded in a detailed laboratory notebook. Statistical analysis should be performed to compare dose groups to the vehicle control group to determine the significance of any observed effects.
References
Due to the novel or non-public nature of 2-[1-(Methylamino)ethyl]phenol hydrochloride, specific literature detailing its in vivo use is not available. The protocols and principles outlined in this document are based on established best practices in preclinical pharmacology and toxicology. Researchers should always consult general guidelines for animal research and compound administration.
Authoritative Resources for General Protocols:
-
Title: Guide for the Care and Use of Laboratory Animals, 8th Edition Source: The National Academies Press URL: [Link]
-
Title: Handbook of Preclinical Drug Development Source: Wiley Online Library URL: [Link]
-
Title: Formulation of Drugs for Preclinical and Clinical Studies Source: IntechOpen URL: [Link]
Application Notes & Protocols for the Crystallization of 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Abstract
This document provides a comprehensive technical guide to the crystallization of 2-[1-(Methylamino)ethyl]phenol hydrochloride, a critical process for ensuring the purity, stability, and desired solid-state properties of this pharmaceutical intermediate. As a Senior Application Scientist, this guide synthesizes fundamental crystallization principles with practical, field-proven protocols tailored for amine hydrochloride salts. We will explore the underlying physicochemical principles, delve into systematic solvent selection, provide step-by-step experimental protocols, and offer robust troubleshooting strategies. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a strong foundation for developing scalable and reproducible crystallization processes.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering step in the manufacturing of Active Pharmaceutical Ingredients (APIs) and their intermediates. For 2-[1-(Methylamino)ethyl]phenol hydrochloride, a successful crystallization process not only removes impurities but also dictates crucial solid-state characteristics such as crystal form (polymorphism), particle size distribution, and bulk density. These properties directly impact downstream processing, bioavailability, and shelf-life.
Amine hydrochlorides represent a significant class of pharmaceutical salts. Their crystallization behavior is heavily influenced by the strong hydrogen bonding capabilities of the chloride ion.[1] A well-designed crystallization strategy leverages these molecular interactions to achieve a stable crystalline lattice.[1][2] This guide provides the technical framework for achieving this outcome.
Physicochemical Profile & Considerations
A thorough understanding of the molecule's properties is the cornerstone of rational crystallization design. While specific experimental data for the 2-isomer is not extensively published, we can infer a starting point from its isomers and related structures.
Table 1: Physicochemical Properties of 2-[1-(Methylamino)ethyl]phenol Hydrochloride and Related Isomers
| Property | 2-[1-(Methylamino)ethyl]phenol (Free Base) | 4-[2-(Methylamino)ethyl]phenol hydrochloride (Isomer) |
| Molecular Formula | C₉H₁₃NO[3] | C₉H₁₄ClNO[4] |
| Molecular Weight | 151.21 g/mol [3] | 187.67 g/mol [4] |
| Appearance | Not specified | White flake or needle-like crystals (from ethanol-ether)[4] |
| Melting Point (°C) | Not specified | 149 - 150.5[4] |
| Solubility | Not specified | Slightly soluble in water[4] |
Key Mechanistic Insight: The structure contains a hydroxyl group (a hydrogen bond donor and acceptor), a secondary amine hydrochloride (a strong hydrogen bond donor), and a phenyl ring. The chloride ion is an exceptional hydrogen bond acceptor.[1] These features suggest a high propensity for crystallization in polar, protic solvents that can engage in hydrogen bonding, such as lower alcohols (methanol, ethanol).
Core Crystallization Workflow
The path from a crude solid or concentrated solution to pure crystals follows a logical sequence. The goal is to create a state of supersaturation under controlled conditions, allowing for nucleation and subsequent crystal growth.
Caption: General workflow for crystallization.
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for cooling crystallization. For antisolvent crystallization, the compound should be soluble in one solvent (the "solvent") and insoluble in another miscible solvent (the "antisolvent").
Table 2: Common Solvents for Crystallization of Amine Hydrochlorides
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Rationale |
| Methanol | 5.1 | 65 | Excellent solvent for polar compounds. Can lead to high solubility, often requiring an antisolvent. |
| Ethanol | 4.3 | 78 | A preferred choice. Good balance of solubility for many hydrochlorides. Less volatile than methanol.[4] |
| Isopropanol (IPA) | 3.9 | 82 | Lower polarity than ethanol, often used as a solvent or antisolvent. |
| Acetone | 5.1 | 56 | Apolar aprotic. Can be a powerful solvent but its volatility can lead to rapid, uncontrolled precipitation. Often used as a wash.[4] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Often used as an antisolvent for compounds dissolved in alcohols. |
| Toluene | 2.4 | 111 | Nonpolar. Typically used as an antisolvent. |
| Water | 10.2 | 100 | High polarity. The phenolic nature of the compound suggests some water solubility.[5][6] Can be a solvent or antisolvent depending on the system. |
Screening Protocol:
-
Add ~10 mg of 2-[1-(Methylamino)ethyl]phenol hydrochloride to a small vial.
-
Add a solvent from Table 2 dropwise at room temperature until the solid dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.
-
If soluble, the solvent is a potential "solvent". If sparingly soluble or insoluble, it is a potential "antisolvent".
-
For potential "solvents," heat the solution gently. If more solid can be dissolved, it is a good candidate for cooling crystallization.
Experimental Protocols
The following protocols are robust starting points for developing a specific method for 2-[1-(Methylamino)ethyl]phenol hydrochloride. Always begin on a small scale (25-100 mg) before scaling up.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the simplest method and should be attempted first, particularly with solvents like ethanol or isopropanol.
-
Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, add the crude 2-[1-(Methylamino)ethyl]phenol hydrochloride. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.
-
Heating: Heat the slurry to a gentle reflux with stirring until all the solid dissolves completely. If it does not dissolve, add small additional volumes of the solvent until a clear solution is achieved at reflux. Causality: Heating increases the solubility of the compound, allowing for the creation of a saturated solution.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-heated funnel with filter paper to remove insoluble impurities. This prevents premature crystallization and removes potential nucleation sites.[7]
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for forming larger, more well-defined crystals. Causality: As the solution cools, the solubility decreases, leading to supersaturation and subsequent nucleation and crystal growth.
-
Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Antisolvent Addition Crystallization
This method is effective when the compound is highly soluble in a solvent even at low temperatures.
-
Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature to form a concentrated solution.
-
Antisolvent Addition: While stirring the solution, slowly add a miscible "antisolvent" (e.g., ethyl acetate or toluene) dropwise. Continue addition until the solution becomes faintly turbid (cloudy). This is the point of nucleation. Causality: The antisolvent reduces the overall solvating power of the system, forcing the compound out of solution.
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the turbidity, then allow the solution to stand undisturbed. Alternatively, after initial turbidity, allow the solution to stir for several hours to promote crystal growth.
-
Isolation, Washing, & Drying: Follow steps 6-8 from Protocol 1. The wash solvent should be a mixture of the solvent and antisolvent, or the pure antisolvent.
Protocol 3: Vapor Diffusion
This technique is excellent for obtaining high-quality single crystals for analysis, especially on a small scale.[7][8]
-
Preparation: Dissolve the compound in a minimum amount of a relatively volatile "good" solvent (e.g., methanol) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar that contains a layer of the "antisolvent" (e.g., ethyl acetate or diethyl ether). The level of the antisolvent should be below the top of the inner vial.
-
Diffusion: Seal the larger jar. Causality: The volatile antisolvent will slowly diffuse into the inner vial's solution. This gradual change in solvent composition gently induces supersaturation, promoting slow and orderly crystal growth.
-
Incubation: Allow the system to stand undisturbed for several days. Crystals will form in the inner vial.
-
Harvesting: Carefully remove the inner vial and decant the mother liquor. Dry the crystals.
Troubleshooting & Advanced Strategies
Caption: Decision tree for troubleshooting common crystallization issues.
-
If Oiling Out Occurs: This happens when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. The compound liquefies instead of crystallizing.
-
Solution: Re-heat the mixture to redissolve the oil, add more solvent to lower the concentration, and cool at a much slower rate. Alternatively, switch to a solvent system where the compound is less soluble.[7]
-
-
If No Crystals Form: The solution may not be sufficiently supersaturated.
-
Solution 1 (Seeding): Add a tiny crystal from a previous successful batch to induce nucleation.[7]
-
Solution 2 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites.
-
Solution 3 (Concentration): If using an open system, allow some solvent to evaporate slowly. If using an antisolvent system, add more antisolvent.
-
-
Polymorphism: Be aware that different crystallization conditions (solvent, cooling rate) can produce different crystal forms (polymorphs) with distinct properties.[9] It is crucial to characterize the resulting solid using methods like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.
Crystal Characterization
After successful crystallization, the solid phase should be characterized to confirm its identity, purity, and form.
-
Melting Point: A sharp melting range indicates high purity.
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for the crystal lattice, essential for identifying polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions, providing data on melting point and purity.[5]
-
Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or water by measuring weight loss upon heating.
-
Microscopy: Visual inspection of crystal habit (shape) and size.
By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and reproducible crystallization process for 2-[1-(Methylamino)ethyl]phenol hydrochloride, ensuring a high-quality material suitable for further development.
References
-
Childs, S. L., & Zaworotko, M. J. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Crystal Growth & Design, 4(5), 1061-1067. [Link]
-
Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. Crystal Engineering Communications, 7(72), 439-448. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine. [Link]
- Almirante, N., et al. (2015). Novel polymorphic crystal forms of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino}-1-(r)-hydroxyethyl)-8-hydroxyquinolin-2(1h)-one, heminapadisylate as agonist of the ß2 adrenergic receptor.
-
PubChem. 2-Methylethylamino-1-phenyl-1-propanol hydrochloride. National Center for Biotechnology Information. [Link]
-
Zand, N., et al. (2020). Phenylethanolamine N-methyltransferase gene polymorphisms associate with crisis pain in sickle cell disease patients. Pharmacogenomics, 21(5), 325-334. [Link]
-
University of Bath. (n.d.). Guide for crystallization. [Link]
-
U.S. Pharmacopeia. (2011). Description and Solubility. [Link]
-
Ji, Y., et al. (2004). Human phenylethanolamine N-methyltransferase genetic polymorphisms and exercise-induced epinephrine release. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 287(3), R647-R655. [Link]
-
Li, H., et al. (2011). Phenylethanolamine N-methyltransferase gene promoter haplotypes and risk of essential hypertension. Clinical and Experimental Hypertension, 33(8), 539-544. [Link]
-
PubChem. 2-Methylamino-1-phenylpropan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
D'Alessio, M., et al. (2010). Phenylethanolamine N-Methyltransferase Gene Polymorphisms and Adverse Outcomes in Acute Kidney Injury. Kidney and Blood Pressure Research, 33(1), 51-58. [Link]
-
PubChemLite. 2-[1-(methylamino)ethyl]phenol (C9H13NO). [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
-
MilliporeSigma. 4-[2-(Methylamino)ethyl]phenol hydrochloride. [Link]
-
ChemSynthesis. 4-(1-hydroxy-2-methylaminoethyl)phenol. [Link]
-
European Patent Office. (2011). The new preparation of aliphatic amines with sulphonyl group and their salts. EP 2305634 A1. [Link]
-
da Costa, M. C. F. M. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
PrepChem.com. Synthesis of m-ethylphenol. [Link]
-
Scribd. Phenol Solubility Data Overview. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-[1-(methylamino)ethyl]phenol (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. unifr.ch [unifr.ch]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. EP2828242A1 - NOVEL POLYMORPHIC CRYSTAL FORMS OF 5-(2-{[6-(2,2-DIFLUORO-2-PHENYLETHOXY)HEXYL]AMINO}-1-(R)-HYDROXYETHYL)-8-HYDROXYQUINOLIN-2(1H)-ONE, HEMINAPADISYLATE AS AGONIST OF THE Ã2 ADRENERGIC RECEPTOR. - Google Patents [patents.google.com]
Application Note: Characterizing 2-[1-(Methylamino)ethyl]phenol hydrochloride (p-Synephrine HCl) with Radioligand Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2-[1-(Methylamino)ethyl]phenol hydrochloride is the chemical name for the hydrochloride salt of p-synephrine, a protoalkaloid found in various Citrus species, most notably bitter orange (Citrus aurantium)[1]. Structurally, it is a phenylethanolamine, placing it in the same class as endogenous neurotransmitters like epinephrine and norepinephrine[2]. This structural similarity has led to its wide use in dietary supplements for weight management and sports performance[3].
However, subtle structural differences between these amines result in markedly different receptor binding profiles and pharmacological effects[1]. Unlike norepinephrine, p-synephrine exhibits significantly lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are associated with cardiovascular effects like increased heart rate and blood pressure[4][5][6]. Its primary mechanism of action is believed to be mediated through β-3 adrenergic receptors, which are involved in thermogenesis and lipolysis[7][8][9].
This application note provides a comprehensive guide to characterizing the binding affinity of p-synephrine hydrochloride at adrenergic receptors using the gold-standard radioligand competition binding assay. Understanding these quantitative interactions is critical for elucidating its mechanism of action and confirming its selectivity profile.
Principle of the Radioligand Competition Assay
The radioligand competition binding assay is a robust method used to determine the affinity of an unlabeled test compound (the "competitor," in this case, p-synephrine) for a specific receptor. The assay measures the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the receptor of interest. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This IC50 value can then be converted to the inhibition constant (Ki), a true measure of binding affinity.
Caption: Principle of Competitive Radioligand Binding.
Quantitative Data Summary: Adrenergic Receptor Binding Profile
The following table summarizes the known binding characteristics of p-synephrine at various adrenergic receptor subtypes. The significantly higher Ki values for α and β-1/2 receptors compared to endogenous ligands highlight its relative selectivity.
| Receptor Subtype | Typical Radioligand | Relative Binding Affinity of p-Synephrine | Reference |
| α-1 Adrenergic | [³H]-Prazosin | ~1000-fold lower than norepinephrine.[4] | [4][5] |
| α-2 Adrenergic | [³H]-Rauwolscine | ~1000-fold lower than norepinephrine.[4] | [4][5] |
| β-1 Adrenergic | [¹²⁵I]-Iodocyanopindolol | ~10,000 to 40,000-fold lower than norepinephrine.[4][10] | [4][10] |
| β-2 Adrenergic | [¹²⁵I]-Iodocyanopindolol | ~10,000 to 40,000-fold lower than norepinephrine.[4][10] | [4][10] |
| β-3 Adrenergic | N/A | Binds and activates, leading to lipolysis.[7][8] | [7][8] |
Note: Direct radioligand binding studies for β-3 receptors are challenging due to the lack of a suitable high-affinity radioligand; activity is often inferred from functional assays.[8]
Detailed Protocol: Competition Binding Assay for α-1 Adrenergic Receptors
This protocol details the steps to determine the binding affinity (Ki) of 2-[1-(Methylamino)ethyl]phenol hydrochloride (p-synephrine HCl) for the human α-1A adrenergic receptor.
Part 1: Materials and Reagents
-
Test Compound: 2-[1-(Methylamino)ethyl]phenol hydrochloride (p-Synephrine HCl), dissolved in assay buffer to make a 10 mM stock solution.
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human α-1A adrenergic receptor.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol), a high-affinity antagonist for α-1 receptors.
-
Non-Specific Binding (NSB) Agent: Phentolamine (10 µM final concentration) or another suitable α-adrenergic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with GF/C filter mats, liquid scintillation counter, scintillation vials, and scintillation cocktail (e.g., Betaplate Scint)[11].
Part 2: Experimental Workflow
Caption: Experimental Workflow for Radioligand Competition Assay.
Part 3: Step-by-Step Methodology
-
Prepare Synephrine Dilutions: Perform a serial dilution of the p-synephrine HCl stock solution in assay buffer to create a range of concentrations. A typical 11-point curve might range from 10 mM down to 100 pM.
-
Thaw Reagents: On the day of the assay, thaw the receptor membranes on ice. Dilute the [³H]-Prazosin in assay buffer to a working concentration of ~0.2-0.5 nM (approximately its Kd).
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition in a final volume of 250 µL[11].
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Phentolamine.
-
Competition: 50 µL of each p-synephrine HCl dilution.
-
-
Add Membranes: Add 150 µL of the diluted membrane preparation (typically 10-20 µg of protein per well) to all wells[11].
-
Add Radioligand: Add 50 µL of the diluted [³H]-Prazosin to all wells to initiate the binding reaction[11].
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium[11].
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto a GF/C filter mat (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through)[12][13].
-
Washing: Immediately wash the filters four times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The goal of data analysis is to convert the raw CPM data into a Ki value for p-synephrine HCl.
Calculate Specific Binding:
For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
Generate Competition Curve:
Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (where no competitor is present). Plot this percentage against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
Determine IC50:
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the competition curve to a "log(inhibitor) vs. response" model to determine the IC50 value. The IC50 is the concentration of p-synephrine HCl that inhibits 50% of the specific binding of [³H]-Prazosin.
Calculate Ki using the Cheng-Prusoff Equation:
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity (Ki) of the competitor, which is an absolute value, use the Cheng-Prusoff equation[14].
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
Ki: The inhibition constant for the competitor (p-synephrine HCl). This is the concentration of competitor that would occupy 50% of the receptors if no radioligand were present[15].
-
IC50: The half-maximal inhibitory concentration determined from the competition curve.
-
[L]: The concentration of the radioligand ([³H]-Prazosin) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment but is often provided by the membrane manufacturer.
Caption: Workflow for Data Analysis.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the generated data, the following principles must be upheld:
-
Assay Validation: Before testing novel compounds, the assay itself must be validated. This involves performing a saturation binding experiment with the radioligand ([³H]-Prazosin) alone to experimentally determine its Kd and Bmax (maximum receptor density). This confirms the receptor preparation is viable and provides an accurate Kd for the Cheng-Prusoff calculation[16].
-
Equilibrium Conditions: Ensure the 60-minute incubation time is sufficient for the binding reaction to reach equilibrium. This can be confirmed with a time-course experiment (association/dissociation kinetics).
-
Stereochemistry: Be aware that synthetic p-synephrine HCl is a racemic mixture of l- and d-enantiomers. The naturally occurring form is the l-enantiomer, which possesses the majority of the biological activity. The d-enantiomer has little to no binding affinity for adrenergic receptors[3][4][6]. This is a critical consideration when comparing data from synthetic versus natural sources.
By following these detailed protocols and validation steps, researchers can accurately characterize the binding profile of 2-[1-(Methylamino)ethyl]phenol hydrochloride, contributing to a clearer understanding of its pharmacological and physiological effects.
References
-
Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. MDPI. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT. [Link]
-
Kozioł, E., et al. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. PMC. [Link]
-
Omni Calculator. (2024). Cheng-Prusoff Equation Calculator. [Link]
-
Stohs, S. J., et al. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. PMC. [Link]
-
Cheng, Y., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Stohs, S. J., et al. (2017). Effects of p-synephrine in combination with caffeine: a review. Taylor & Francis Online. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Stohs, S. J. (2018). Recent Studies Regarding the Safety and Efficacy of Bitter Orange Extract (P-Synephrine). Juniper Publishers. [Link]
-
Kozioł, E., et al. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. MDPI. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
Wiącek, M., et al. (2025). P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY. EXCLI Journal. [Link]
-
Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]
-
Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
-
Stohs, S. J., et al. (2017). Effects of p-synephrine in combination with caffeine: a review. Dove Medical Press. [Link]
-
Stohs, S. J., et al. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. PubMed. [Link]
-
Stohs, S. J., et al. (2017). Effects of p-synephrine in combination with caffeine: a review. Dove Medical Press. [Link]
-
Stohs, S. J., et al. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. ResearchGate. [Link]
-
Stohs, S. J. (2018). Recent Studies Regarding the Safety and Efficacy of Bitter Orange Extract (P-Synephrine). Juniper Publishers. [Link]
Sources
- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Executive Summary & Core Challenge
The synthesis of 2-[1-(Methylamino)ethyl]phenol (an ortho-substituted phenethylamine derivative) presents a unique set of challenges compared to its meta or para isomers. The primary obstacle is the "Ortho-Effect."
In 2-hydroxyacetophenone (the starting material), the phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the starting material and significantly reduces the electrophilicity of the carbonyl carbon, making the initial attack by methylamine sluggish. Furthermore, once the imine is formed, it can be resistant to reduction or prone to hydrolysis.
This guide moves beyond standard textbook protocols, implementing a Titanium(IV) Isopropoxide-mediated reductive amination strategy to overcome thermodynamic stabilization and maximize yield.
Troubleshooting Guide (FAQ)
Category A: Reaction Kinetics & Conversion
Q1: I see unreacted 2-hydroxyacetophenone even after 24 hours. Adding more reducing agent doesn't help. Why? Diagnosis: You are likely facing an equilibrium issue, not a reduction issue. The formation of the imine (Schiff base) is the rate-determining step. Water generated during imine formation hydrolyzes the imine back to the ketone, a process accelerated by the ortho-hydroxyl group. Solution:
-
Switch to a Dehydrating Lewis Acid: Use Titanium(IV) Isopropoxide (
) . It serves a dual function: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water to drive the equilibrium toward the imine. -
Protocol Adjustment: Stir the ketone, amine, and
for 6–8 hours before adding the reducing agent.
Q2: My reaction mixture turns into a solid polymeric gum. How do I prevent this? Diagnosis: This is often caused by radical polymerization of the phenol or uncontrolled oligomerization of the imine, particularly if the reaction gets too hot or is exposed to air. Solution:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon. Phenols are susceptible to oxidative coupling.
-
Temperature Control: Keep the imine formation step at ambient temperature (
). Do not reflux unless using a Dean-Stark apparatus with a non-Lewis acid catalyst.
Category B: Selectivity & Purity[1][2]
Q3: I am detecting a dimer impurity (Tertiary amine). How do I suppress it? Diagnosis: The secondary amine product is reacting with the imine intermediate. This "over-alkylation" competes with the methylamine. Solution:
-
Stoichiometry: Use a significant excess of Methylamine (3.0 to 5.0 equivalents).
-
Stepwise Addition: Ensure the imine formation is complete (via TLC/NMR) before adding the hydride source. This minimizes the coexistence of free ketone and product amine.
Q4: The hydrochloride salt is hygroscopic and oily. How do I get a nice crystalline solid? Diagnosis: Excess water or residual alcohol prevents crystallization. Phenethylamine HCl salts are notoriously difficult to crystallize if impurities are present. Solution:
-
Anhydrous Salt Formation: Do not use aqueous HCl. Generate the salt using 2M HCl in Diethyl Ether or 4M HCl in Dioxane added to the free base dissolved in dry Ethyl Acetate.
-
Anti-solvent: If an oil forms, triturate with cold diethyl ether or hexane to induce nucleation.
Mechanistic Insight: The Ortho-Effect
The following diagram illustrates why standard conditions fail and how the Titanium-mediated pathway succeeds.
Caption: Fig 1. The intramolecular hydrogen bond in the starting material hinders standard amine attack.
Optimized Experimental Protocol
Objective: Synthesis of 2-[1-(Methylamino)ethyl]phenol HCl via Titanium-Mediated Reductive Amination.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| 2-Hydroxyacetophenone | 1.0 eq | Substrate |
| Methylamine (2M in THF) | 3.0 - 4.0 eq | Amine Source (Excess prevents dimerization) |
| Titanium(IV) Isopropoxide | 1.25 eq | Lewis Acid / Water Scavenger |
| Sodium Borohydride ( | 1.5 eq | Reducing Agent |
| Ethanol (Absolute) | Solvent | Reaction Medium (Reduction step) |
| Ammonium Hydroxide (2M) | Quench | Hydrolysis of Ti-complex |
Step-by-Step Workflow
-
Activation (Imine Formation):
-
To a flame-dried flask under
, add 2-Hydroxyacetophenone (1.0 eq) and Methylamine (3.0 eq, 2M in THF). -
Add Titanium(IV) Isopropoxide (1.25 eq) dropwise.
-
Observation: The solution may turn slightly yellow/orange.
-
Stir at Room Temperature for 6–8 hours . (Do not heat).
-
-
Reduction:
-
Dilute the mixture with Absolute Ethanol (approx. 2-3 mL per mmol of ketone).
-
Cool the reaction vessel to
(Ice bath). -
Add Sodium Borohydride (
, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Allow to warm to Room Temperature and stir for 2 hours.
-
-
Quenching & Workup (Critical for Yield):
-
The Titanium Emulsion Issue: Quenching Ti reactions often produces a messy white precipitate (
) that traps product. -
Method: Pour the reaction mixture into 2M Ammonium Hydroxide (
) . Stir vigorously. The Ti salts will precipitate. -
Filter through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate (EtOAc).
-
Separate the organic layer.[1][2] Extract the aqueous layer 2x with EtOAc.
-
-
Purification & Salt Formation:
-
Dry combined organics over
and concentrate in vacuo. -
Dissolve the crude oil in a minimum amount of dry EtOAc.
-
Cool to
and add 2M HCl in Diethyl Ether dropwise until pH is acidic (~pH 2). -
The white precipitate is 2-[1-(Methylamino)ethyl]phenol hydrochloride .
-
Filter and wash with cold Ether.
-
Process Visualization
Caption: Fig 2. Optimized workflow emphasizing the specific quenching step required to manage Titanium byproducts and maximize recovery.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. This is the foundational text for using Ti(IV)
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Provides a comprehensive overview of the choice between
and and the role of pH. -
PubChem. (n.d.). "2-[1-(Methylamino)ethyl]phenol Compound Summary."
-
Organic Syntheses. (1951). "General procedures for amino-alkyl chloride hydrochlorides.
Sources
Technical Support Center: Resolving Solubility Challenges with 2-[1-(Methylamino)ethyl]phenol Hydrochloride in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-[1-(Methylamino)ethyl]phenol hydrochloride and encountering solubility issues, particularly in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experimental workflow.
A Note on Specificity: Direct, published solubility data for 2-[1-(Methylamino)ethyl]phenol hydrochloride is not extensively available. Therefore, this guide is built upon established principles of chemical solubility, extensive experience with analogous amine hydrochloride compounds, and a thorough review of relevant scientific literature. The principles and troubleshooting steps outlined here are broadly applicable and should provide a robust framework for resolving your specific challenges.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequently encountered problems when attempting to dissolve 2-[1-(Methylamino)ethyl]phenol hydrochloride in DMSO.
Question 1: I've added the calculated amount of 2-[1-(Methylamino)ethyl]phenol hydrochloride powder to anhydrous DMSO, but it's not dissolving completely, or the solution is cloudy. What's happening and what should I do?
Answer:
This is a common issue that can stem from several factors. Let's break down the potential causes and the systematic approach to resolving them.
Underlying Causes:
-
Insufficient Solvation Energy: At room temperature, the energy of the solvent molecules may not be sufficient to overcome the lattice energy of the crystalline hydrochloride salt.
-
Rate of Dissolution vs. Time: The compound may be soluble, but the dissolution process is slow under the current conditions.
-
Compound Purity: Impurities in the solid compound can sometimes hinder solubility.
Troubleshooting Workflow:
Detailed Protocol:
-
Gentle Warming: Warm the vial containing the DMSO and compound mixture in a water bath set to 30-40°C. Avoid excessive heat, as it can potentially degrade the compound. The increased kinetic energy will enhance the solvating power of DMSO.
-
Vortexing: After warming, vortex the solution for 2-5 minutes. This mechanical agitation helps to break up any aggregates of the solid and increases the surface area exposed to the solvent.
-
Sonication: If the solution is still not clear, place it in a bath sonicator for 5-15 minutes. The ultrasonic waves provide high-energy, localized agitation that is very effective at promoting dissolution.
-
Re-evaluation: After these steps, visually inspect the solution. If it is now clear, the compound is dissolved. If cloudiness or solid particles persist, it may indicate that you are at or above the solubility limit for that concentration in DMSO. In this case, consider preparing a more dilute stock solution.
Question 2: My stock solution of 2-[1-(Methylamino)ethyl]phenol hydrochloride in DMSO was initially clear, but after some time in storage (or after a freeze-thaw cycle), a precipitate has formed. Why did this happen, and can I still use the solution?
Answer:
This phenomenon, known as precipitation upon storage, is often related to the hygroscopic nature of DMSO and temperature changes.
Underlying Causes:
-
Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water in DMSO can significantly decrease the solubility of many organic compounds, including hydrochloride salts.[1][2] This is because the water alters the solvent properties of the DMSO.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from DMSO solutions.[1][2] As the solution freezes, the solute can be forced out of the solvent matrix, and it may not fully redissolve upon thawing.
-
Supersaturated Solution: It's possible the initial stock solution was supersaturated. Over time, the excess solute will precipitate out of the solution to reach a more stable equilibrium.
Troubleshooting and Best Practices:
-
Redissolving the Precipitate: You can often redissolve the precipitate by following the gentle warming, vortexing, and sonication steps outlined in the previous answer.
-
Best Practice for Storage:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or molecular sieve-dried) DMSO to prepare your stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture, aliquot your stock solution into smaller, single-use volumes.
-
Proper Storage: Store the aliquots in tightly sealed vials at -20°C. Before use, allow the aliquot to come to room temperature completely and then briefly vortex and centrifuge to ensure any minor precipitate is redissolved and collected at the bottom of the vial.
-
Question 3: When I dilute my DMSO stock solution of 2-[1-(Methylamino)ethyl]phenol hydrochloride into my aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms immediately. How can I prevent this?
Answer:
This is a very common issue known as "crashing out" and occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.
Underlying Causes:
-
Poor Aqueous Solubility: While the hydrochloride salt form generally improves aqueous solubility compared to the free base, the overall molecule may still have limited solubility in water-based solutions.
-
The "Solvent-Shift" Effect: When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to rapid precipitation.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the DMSO Percentage (with caution): You can try to increase the final percentage of DMSO in your assay buffer. However, be mindful that DMSO can have cytotoxic effects on cells, typically at concentrations above 0.5% - 1%.[3] It's crucial to run a vehicle control (assay buffer with the same final percentage of DMSO) to ensure that the solvent itself is not affecting your experimental results.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of assay buffer, and then add this intermediate dilution to your final assay volume. This can sometimes help to avoid the rapid solvent shift.
-
Use of Pluronic F-68 or other surfactants: In some cell-based assays, the inclusion of a small amount (e.g., 0.01% - 0.1%) of a biocompatible surfactant like Pluronic F-68 in the final assay medium can help to maintain the solubility of hydrophobic compounds. Always check for compatibility with your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for 2-[1-(Methylamino)ethyl]phenol hydrochloride?
A1: For creating a concentrated stock solution, high-purity, anhydrous DMSO is generally the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[4] For some applications, ethanol or methanol could also be considered, but their utility will depend on the desired concentration and the specific experimental context.[3] For final dilutions into aqueous media for biological assays, the use of a co-solvent system or surfactants may be necessary, as discussed in the troubleshooting guide.
Q2: How should I store the solid powder of 2-[1-(Methylamino)ethyl]phenol hydrochloride?
A2: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is often a suitable environment. Refer to the manufacturer's instructions for specific storage temperature recommendations.
Q3: Are there any signs of degradation I should watch for in my stock solution?
A3: A color change in your stock solution (e.g., from colorless to yellow or brown) can be an indicator of compound degradation. If you observe a color change or if the precipitate does not redissolve with gentle warming and sonication, it is best to prepare a fresh stock solution.
Q4: Can the pH of my aqueous buffer affect the solubility of 2-[1-(Methylamino)ethyl]phenol hydrochloride?
A4: Yes, the pH of the aqueous medium can influence the solubility of amine hydrochloride salts.[5] As a hydrochloride salt of a secondary amine, the compound will be protonated and generally more water-soluble at acidic to neutral pH. At higher (more basic) pH values, it may be deprotonated to the free base, which is typically less water-soluble and could precipitate. The phenolic hydroxyl group will also have a pKa, and its ionization state will be pH-dependent. For most cell culture applications (pH ~7.4), the compound is expected to be in its more soluble, protonated form.
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Incomplete dissolution in fresh DMSO | Low solvation energy, slow dissolution rate | Gentle warming (30-40°C), vortexing, sonication | Increases kinetic energy of the solvent and provides mechanical agitation to overcome the crystal lattice energy. |
| Precipitate in stock solution upon storage | Water absorption by DMSO, freeze-thaw cycles, supersaturation | Re-dissolve with warming/sonication. For future, use anhydrous DMSO, aliquot stocks, and store at -20°C. | Minimizes changes in solvent composition and prevents the solute from being forced out of the solvent matrix during freezing.[1][2] |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility, "solvent-shift" effect | Lower final concentration, use a higher (but safe) percentage of DMSO, perform serial dilutions. | Avoids exceeding the compound's solubility limit in the final aqueous-organic solvent mixture. |
References
- Benchchem. (n.d.). Common issues with Bleomycin A5 hydrochloride solubility for in vitro assays.
- Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide | Request PDF.
- Sigma-Aldrich. (n.d.). 4-[2-(Methylamino)ethyl]phenol hydrochloride.
- ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?.
- Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-[1-(Methylamino)ethyl]phenol hydrochloride
Welcome to the technical support center for the chromatographic analysis of 2-[1-(Methylamino)ethyl]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve a common analytical challenge: HPLC peak tailing. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your method development and troubleshooting endeavors.
The structure of 2-[1-(Methylamino)ethyl]phenol hydrochloride, possessing both a phenolic hydroxyl group (acidic) and a secondary amine (basic), makes it susceptible to complex interactions within an HPLC system. This dual nature is often the root cause of asymmetrical peaks, particularly tailing, which can compromise the accuracy and reproducibility of your quantification.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the "why" behind each troubleshooting step, grounding our recommendations in established chromatographic theory and practical, field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing significant peak tailing for 2-[1-(Methylamino)ethyl]phenol hydrochloride on my C18 column. What is the most likely cause?
Answer:
The most common cause of peak tailing for a basic compound like 2-[1-(Methylamino)ethyl]phenol hydrochloride in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the positively charged (protonated) secondary amine on your molecule can interact strongly with negatively charged, acidic silanol groups (-Si-OH) that are present on the surface of silica-based stationary phases like C18.[2][3][4]
This interaction introduces a secondary, and stronger, retention mechanism in addition to the primary hydrophobic interaction with the C18 bonded phase.[1] As a result, some analyte molecules are retained longer than others, leading to a "tail" on the backside of the peak. The USP tailing factor, which should ideally be close to 1, will be greater than 1.2, and in severe cases, can exceed 1.5.[1]
Several factors can exacerbate this issue:
-
Mobile Phase pH: If the mobile phase pH is in the mid-range (e.g., pH 4-7), a significant portion of the silanol groups on the silica surface will be deprotonated and ionized (-Si-O-), creating strong cation-exchange sites that interact with your protonated analyte.[3][4]
-
Column Quality: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which increases the likelihood of these undesirable interactions.[2][3] Even with modern, high-purity "Type B" silica, some residual silanols are always present.[2]
-
Analyte Concentration: High concentrations of the analyte can lead to column overload, which can also manifest as peak tailing.[5][6]
Question 2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
Answer:
A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow, which prioritizes adjustments to the mobile phase before considering changes to the hardware, is a highly effective strategy.
-
Mobile Phase pH Adjustment (The First and Most Critical Step):
-
Rationale: The ionization state of both your analyte and the stationary phase is controlled by the mobile phase pH.[7][8] For a basic compound like 2-[1-(Methylamino)ethyl]phenol hydrochloride, lowering the pH will protonate the secondary amine, keeping it in a consistent, positively charged state. More importantly, a low pH (ideally pH ≤ 3) will suppress the ionization of the acidic silanol groups on the silica surface, minimizing the secondary ionic interactions that cause tailing.[1][2]
-
Procedure:
-
Prepare a mobile phase with a pH of 2.5-3.0. A common choice is a mixture of acetonitrile or methanol and water containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Ensure your column is stable at this pH. Most modern silica-based columns are stable in the pH range of 2-8.[3]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze the peak shape. A significant improvement is often observed at a lower pH.
-
-
-
Buffer Concentration and Type:
-
Rationale: An adequate buffer concentration is necessary to maintain a stable pH across the column and to mask some of the residual silanol activity.[3][4]
-
Procedure:
-
If using a buffer (e.g., phosphate or formate), ensure its concentration is sufficient, typically in the range of 10-25 mM.
-
The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.
-
-
-
Consider a Competitive Base (for older columns or persistent tailing):
-
Rationale: Adding a small, basic compound to the mobile phase can competitively bind to the active silanol sites, effectively shielding your analyte from these interactions.
-
Procedure:
-
Historically, triethylamine (TEA) was used at concentrations of around 25 mM.[3] However, with modern high-purity columns, this is often unnecessary and can complicate MS detection.[3] If you are using an older column and still see tailing after pH adjustment, adding a low concentration of TEA (e.g., 0.1%) could be a viable option.
-
-
-
Evaluate Column Choice:
-
Rationale: Not all C18 columns are created equal. Modern columns made with high-purity silica and advanced end-capping technologies are specifically designed to minimize silanol interactions.[2][4]
-
Procedure:
-
If you are using an older or "Type A" silica column, consider switching to a modern, high-purity, end-capped "Type B" silica column.
-
Columns with polar-embedded phases or alternative stationary phases (e.g., Phenyl-Hexyl) can also offer different selectivity and reduce tailing for basic compounds.[4][9]
-
-
-
Check for Extra-Column Effects and Column Health:
-
Rationale: Peak tailing can also be caused by issues outside of the column chemistry, such as dead volumes in the system or a compromised column.[4][5]
-
Procedure:
-
Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[4][5]
-
A blocked inlet frit or a void at the head of the column can cause peak distortion.[1][10] If you suspect this, try reversing and flushing the column (disconnect from the detector first) or replacing the column.[1]
-
-
The following diagram illustrates a logical workflow for troubleshooting peak tailing:
Question 3: My mobile phase is at pH 3, but I still have some peak tailing. Are there any other mobile phase modifications I can try?
Answer:
Yes, if lowering the pH does not completely resolve the issue, you can consider using ion-pairing chromatography. This technique is particularly useful for retaining and improving the peak shape of polar, ionizable compounds.[11]
-
What is Ion-Pairing Chromatography? Ion-pairing involves adding a reagent to the mobile phase that has a hydrophobic region and an ionic region of the opposite charge to your analyte.[12] For your positively charged analyte, you would use an anionic ion-pairing agent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate).[13]
-
How does it work? The hydrophobic part of the ion-pairing reagent adsorbs onto the nonpolar C18 stationary phase, creating a charged surface.[12] Your positively charged analyte then forms an ion-pair with the negatively charged reagent on the surface, which is retained by the stationary phase. This provides a single, well-defined retention mechanism, which can significantly improve peak shape.[12][14]
-
Practical Considerations:
-
Concentration: Typical concentrations for ion-pairing reagents are in the range of 2-5 mM.[12]
-
Equilibration: Columns require a much longer equilibration time when using ion-pairing reagents. It is often recommended to dedicate a column specifically for ion-pair applications, as it can be difficult to completely wash the reagent from the stationary phase.[12]
-
Example Method: A reversed-phase method for synephrine, a structurally similar compound, successfully used a mobile phase of methanol-water (1:1) containing sodium 1-pentanesulfonate.[15]
-
Question 4: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
Answer:
The choice of organic modifier can have a secondary, but still significant, impact on peak shape.
-
Acetonitrile: Generally, acetonitrile is less viscous and provides better chromatographic efficiency (narrower peaks). It is also less likely to mask secondary interactions.
-
Methanol: Methanol is a more protic solvent and can be more effective at shielding silanol groups through hydrogen bonding, which can sometimes lead to a reduction in peak tailing for basic compounds.
If you are experiencing persistent tailing, it is worthwhile to conduct an experiment comparing acetonitrile and methanol as the organic modifier to see which provides the better peak shape for your specific analyte and column combination.
Summary of Key Parameters and Recommendations
| Parameter | Recommended Action for Peak Tailing | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 using an acidifier like 0.1% formic acid. | Suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary ionic interactions with the basic analyte.[1][2][6] |
| Buffer | Use an appropriate buffer (e.g., formate) at 10-25 mM concentration. | Maintains a consistent pH and helps to mask residual silanol activity.[3][4] |
| Column Type | Use a modern, high-purity, end-capped "Type B" silica column. | These columns have a lower concentration of active silanol sites, reducing the primary cause of tailing for basic compounds.[2][4] |
| Mobile Phase Additive | Consider adding an ion-pairing reagent (e.g., sodium 1-octanesulfonate). | Provides a single, uniform retention mechanism for the ionized analyte, improving peak symmetry.[12][13] |
| Organic Modifier | Evaluate both acetonitrile and methanol. | Methanol's protic nature can sometimes better shield silanol groups, though acetonitrile often provides higher efficiency. |
| System Hardware | Minimize extra-column volume and ensure the column is in good condition. | Dead volumes and column degradation can introduce peak distortion independent of the underlying chemistry.[4][5] |
Conclusion
Troubleshooting HPLC peak tailing for a compound like 2-[1-(Methylamino)ethyl]phenol hydrochloride is a process of systematic elimination. By understanding the fundamental interactions between the analyte, mobile phase, and stationary phase, you can logically diagnose and resolve the issue. The most impactful and often simplest solution is the careful control of mobile phase pH to minimize unwanted silanol interactions. By following the structured approach outlined in this guide, you will be well-equipped to develop robust and reliable HPLC methods, ensuring the integrity and accuracy of your scientific data.
References
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved February 24, 2026, from [Link]
-
USP-NF. 〈621〉 Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved February 24, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 24, 2026, from [Link]
-
Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved February 24, 2026, from [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved February 24, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 24, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 24, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]
-
[Quantitative Analysis of Synephrine in Zhishi Injection by RP-HPLC]. (1994). Zhongguo Zhong Yao Za Zhi, 19(7), 419-420. PubMed. Retrieved February 24, 2026, from [Link]
-
Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. Retrieved February 24, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 24, 2026, from [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). Chromedia. Retrieved February 24, 2026, from [Link]
-
Roman, M. C., et al. (2019). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. Journal of AOAC International, 102(5), 1433-1440. Retrieved February 24, 2026, from [Link]
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Lab-Training.com. Retrieved February 24, 2026, from [Link]
-
de Souza, A. C. Z., et al. (2014). DEVELOPMENT AND VALIDATION OF A HPLC-PDA METHOD AND PRELIMINARY STABILITY STUDY OF SYNEPHRINE IN Citrus aurantium L. DRY EXTRACT. Química Nova, 37(4), 659-664. Retrieved February 24, 2026, from [Link]
-
HPLC Methods for analysis of Synephrine. (n.d.). HELIX Chromatography. Retrieved February 24, 2026, from [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved February 24, 2026, from [Link]
-
Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved February 24, 2026, from [Link]
-
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (n.d.). MicroSolv. Retrieved February 24, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach. Retrieved February 24, 2026, from [Link]
-
Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. (2019, October 4). Journal of AOAC INTERNATIONAL. Oxford Academic. Retrieved February 24, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved February 24, 2026, from [Link]
-
Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved February 24, 2026, from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved February 24, 2026, from [Link]
-
HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. Retrieved February 24, 2026, from [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. Retrieved February 24, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 24, 2026, from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]
-
Szabó, P. T., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1721, 463456. Retrieved February 24, 2026, from [Link]
-
Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved February 24, 2026, from [Link]
-
2-[1-(methylamino)ethyl]phenol (C9H13NO). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]
-
Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 547-556. Retrieved February 24, 2026, from [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). Pharmacia, 71, e15. Retrieved February 24, 2026, from [Link]
-
Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (n.d.). Asian Journal of Pharmaceutical Analysis, 8(2), 107-112. Retrieved February 24, 2026, from [Link]
-
2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride. (n.d.). MilliporeSigma. Retrieved February 24, 2026, from [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). Egyptian Journal of Forensic Sciences, 14(1), 1-8. Retrieved February 24, 2026, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. welch-us.com [welch-us.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. km3.com.tw [km3.com.tw]
- 15. [Quantitative analysis of synephrine in zhishi injection by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative FTIR Spectral Analysis Guide: 2-[1-(Methylamino)ethyl]phenol Hydrochloride
[1][2]
Executive Summary & Molecule Profile
Target Molecule: 2-[1-(Methylamino)ethyl]phenol hydrochloride Class: Ortho-substituted Phenolic Amine Salt (Benzylic Amine) Critical Identification Challenge: Distinguishing the ortho-substitution pattern from meta- and para- isomers, which are common in drug synthesis and metabolic pathways.[1][2]
Structural Logic[2][3][4]
-
Phenol Group (C2): Provides characteristic O-H stretching and C-O stretching.[2][3]
-
Amine Salt (HCl): The hydrochloride formation protonates the secondary amine (
), causing broad, multiple bands in the high-frequency region (2400–3000 cm⁻¹).[2][3] -
Ortho-Substitution: The defining spectral fingerprint appears in the 735–770 cm⁻¹ region (C-H out-of-plane bending).[1]
Experimental Protocol: Signal Acquisition
To ensure reproducible spectral data, the following protocol compares the ATR (Attenuated Total Reflectance) method against the traditional KBr Pellet method.
Method A: Diamond ATR (Recommended for Speed/Routine)[1][2]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe crystal.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 scans (minimum) to reduce noise in the fingerprint region.
-
Sample Prep: Place ~2 mg of the hydrochloride salt directly on the crystal.[3] Apply high pressure (clamp) to ensure contact.[1][2][3]
-
Correction: Apply "ATR Correction" algorithm in software to normalize relative intensities to transmission-like spectra.
Method B: KBr Pellet (Recommended for Resolution)[1][2]
-
Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C.[1][2][3]
-
Compression: 10 tons for 2 minutes (evacuated die).
-
Advantage: Better resolution of the broad ammonium (
) bands and crystal lattice effects.
Workflow Diagram
Figure 1: Experimental workflow for acquiring valid FTIR spectra of amine salts.
Spectral Analysis & Comparison
The following table compares the Target Molecule (Ortho) against its primary alternative, the Para-isomer (e.g., a Pholedrine-like derivative).
Comparative Frequency Table
| Functional Group Vibration | Target: Ortho-Isomer (cm⁻¹) | Alternative: Para-Isomer (cm⁻¹) | Spectral Note |
| Amine Salt (N-H+) Stretch | 2400 – 3000 (Broad, Multiple) | 2400 – 3000 (Broad, Multiple) | The "Ammonium Band."[1][2][3] Overlaps C-H stretches.[3][4] Indicates HCl salt formation.[3][5][6] |
| Phenolic O-H Stretch | 3200 – 3400 | 3200 – 3400 | Broad band.[2][3] In ortho, may shift slightly lower if intramolecular H-bonding occurs (less likely in HCl salt).[1][3] |
| Aromatic C=C Stretch | 1580 – 1610 | 1590 – 1620 | Often split into doublets.[2][3] |
| C-N Stretch (Aliphatic/Benzylic) | 1180 – 1220 | 1180 – 1220 | Strong intensity.[2][3] |
| Phenolic C-O Stretch | 1230 – 1260 | 1230 – 1260 | Strong band.[2][3] |
| Aromatic C-H Out-of-Plane (OOP) | 735 – 770 (Strong, Single) | 800 – 850 (Strong, Single) | CRITICAL DIFFERENTIATOR. Ortho = 750 region.[1][2][3] Para = 800+ region.[2][7][3] |
| Ring Deformation | ~690 (Variable) | Absent/Weak | Ortho often shows a band near 690-700 in addition to the 750 band.[1][2] |
Detailed Region Analysis[4][8]
A. The Ammonium Region (2400–3000 cm⁻¹)
Unlike the free base, the hydrochloride salt exhibits a "continuum" of absorption in this region due to the
-
Validation: If this region is sharp and clean (only ~2900 cm⁻¹ peaks), your sample has likely degraded to the free base (lost HCl).[2][3]
B. The Fingerprint Region (600–900 cm⁻¹) - The "Isomer Trap"
This is where the identification is confirmed.[3]
-
Target (Ortho): Look for a single, very intense band centered around 750 cm⁻¹ .[2][3] This corresponds to 4 adjacent hydrogen atoms on the ring (1,2-disubstitution).[1][2][3]
-
Alternative (Meta): Look for two bands: one near 690 cm⁻¹ and another near 780 cm⁻¹ (3 adjacent H and 1 isolated H).[2]
-
Alternative (Para): Look for a single strong band near 815–840 cm⁻¹ (2 adjacent H atoms).[1][2]
Decision Logic for Isomer Identification
Use this logic flow to interpret the fingerprint region of your spectrum.
Figure 2: Spectral decision tree for distinguishing regioisomers of phenolic amines.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][7][3] (Authoritative source for ortho/meta/para substitution rules).
-
NIST Mass Spectrometry Data Center. (2023).[2][3] Phenol, 4-[2-(methylamino)ethyl]- (Pholedrine) Spectrum. NIST Chemistry WebBook, SRD 69.[3][8] Available at: [Link] (Provides the comparator spectrum for the para-isomer).[1][2]
-
Socrates, G. (2004).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[7][3] (Reference for Amine Hydrochloride salt broad band assignments).
-
National Institute of Standards and Technology (NIST). Phenol, 2-(1-methylethyl)- (Ortho-Isopropylphenol).[1][2] NIST Chemistry WebBook.[3][8][9] Available at: [Link] (Reference for ortho-alkyl phenol substitution patterns).[1][2]
Sources
- 1. Phenol, 4-[2-(methylamino)ethyl]- [webbook.nist.gov]
- 2. PubChemLite - 2-[1-(methylamino)ethyl]phenol (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 4. rjpn.org [rjpn.org]
- 5. (+)-Methamphetamine hydrochloride | C10H16ClN | CID 66124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phenol, 2-(1-methylethyl)- [webbook.nist.gov]
- 9. Ethyl 2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate [webbook.nist.gov]
A Comparative Guide to 2-[1-(Methylamino)ethyl]phenol Hydrochloride and Its Para-Substituted Isomer: A Positional Isomerism Perspective
Introduction: The Critical Role of Positional Isomerism in Drug Efficacy and Safety
The core structure, a phenylethanolamine, is a well-established pharmacophore that interacts with adrenergic receptors, playing a crucial role in regulating physiological processes such as heart rate, blood pressure, and bronchodilation. The position of the hydroxyl group on the phenyl ring dictates the molecule's interaction with the receptor's binding pocket, thereby influencing its potency, selectivity, and downstream signaling.[2][3]
This guide will delve into the known attributes of the para-isomer, p-synephrine, and leverage this understanding to create a framework for the systematic evaluation of the lesser-studied ortho-isomer. We will explore their chemical properties, propose synthetic strategies, and, most importantly, outline a comprehensive experimental plan to generate the much-needed comparative data on their pharmacological activity, safety, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of positional isomerism and to guide the rational design of novel therapeutics.
Structural and Chemical Properties: A Tale of Two Isomers
The fundamental difference between 2-[1-(Methylamino)ethyl]phenol and its para-isomer lies in the position of the hydroxyl group on the benzene ring. This seemingly minor alteration has significant implications for the molecule's electronic distribution, hydrogen bonding potential, and overall conformation, which in turn affects its interaction with biological targets.
| Property | 2-[1-(Methylamino)ethyl]phenol (ortho-isomer) | 4-[1-(Methylamino)ethyl]phenol (para-isomer, Synephrine) |
| Synonyms | o-Synephrine, 2-Hydroxyphenylephrine | p-Synephrine, Oxedrine |
| CAS Number | 575-81-5[4] | 94-07-5[5] |
| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol | 167.21 g/mol |
| Structure | ![]() | ![]() |
Proposed Synthesis of 2-[1-(Methylamino)ethyl]phenol Hydrochloride
While the synthesis of the para-isomer, synephrine, is well-documented, the preparation of the ortho-isomer requires a distinct synthetic strategy. The following proposed protocol is based on established methods for the synthesis of related phenylethanolamines.
Workflow for the Synthesis of 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Caption: Proposed synthetic route for 2-[1-(Methylamino)ethyl]phenol hydrochloride.
Detailed Protocol:
-
Acetylation of 2-Hydroxyacetophenone: To a solution of 2-hydroxyacetophenone in pyridine, slowly add acetic anhydride at 0°C. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the mixture into ice-water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-acetoxyacetophenone.
-
Bromination: Dissolve 2-acetoxyacetophenone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring and maintaining the temperature below 20°C. After the addition is complete, stir for an additional 2 hours. The reaction mixture is then poured into ice-water, and the precipitated product, 2-bromo-1-(2-acetoxyphenyl)ethanone, is filtered, washed with water, and dried.
-
Amination: Dissolve the bromo-intermediate in a suitable solvent like acetonitrile. Add an excess of a solution of methylamine in ethanol. Stir the mixture at room temperature for 24 hours. The solvent is then evaporated, and the residue is taken up in water and extracted with dichloromethane. The organic layer is dried and concentrated to give 2-(methylamino)-1-(2-acetoxyphenyl)ethanone.
-
Reduction and Hydrolysis: Dissolve the amino-ketone in methanol and cool to 0°C. Add sodium borohydride portion-wise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Subsequently, acidify the reaction mixture with aqueous HCl and reflux for 2 hours to hydrolyze the acetate group.
-
Salt Formation: After cooling, basify the reaction mixture with a suitable base (e.g., NaOH) and extract the free base of 2-[1-(Methylamino)ethyl]phenol with an organic solvent. Dry the organic extract and evaporate the solvent. Dissolve the resulting oil in ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt. The product can be recrystallized from a suitable solvent system like ethanol/ether.
Comparative Pharmacological Evaluation: A Proposed Experimental Framework
The biological activity of these isomers is anticipated to be mediated primarily through their interaction with adrenergic receptors. The following experimental plan is designed to provide a comprehensive comparison of the pharmacological profiles of the ortho- and para-isomers.
Adrenergic Receptor Binding Affinity
A critical first step is to determine the binding affinity of each isomer for the different adrenergic receptor subtypes (α1, α2, β1, β2, and β3). This will provide insights into their potential selectivity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each human adrenergic receptor subtype.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β), and varying concentrations of the test compounds (ortho- and para-isomers).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the isomer that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Functional Activity at Adrenergic Receptors
Following the determination of binding affinities, it is essential to assess the functional consequences of this binding – whether the isomers act as agonists, antagonists, or partial agonists.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Signaling Assays
-
cAMP Assay (for β-adrenergic receptors):
-
Cell Culture: Use cells expressing the β-adrenergic receptor subtypes.
-
Treatment: Treat the cells with varying concentrations of the isomers.
-
cAMP Measurement: Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for agonistic activity. For antagonistic activity, co-treat cells with a known agonist and varying concentrations of the isomer to determine the IC50.
-
-
Calcium Flux Assay (for α1-adrenergic receptors):
-
Cell Culture: Use cells expressing the α1-adrenergic receptor subtype.
-
Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Treatment: Stimulate the cells with varying concentrations of the isomers.
-
Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves to determine EC50 and Emax values.
-
GPCR Signaling Pathway Visualization
Caption: Simplified signaling pathways for β- and α1-adrenergic receptors.
In Vitro Safety and ADMET Profiling: Predicting Clinical Viability
Early assessment of a compound's safety and pharmacokinetic profile is paramount to de-risk drug development projects.
In Vitro Safety Assessment
A panel of in vitro assays should be conducted to identify potential liabilities of the ortho- and para-isomers.
| Assay | Purpose |
| Cytotoxicity Assay | To determine the concentration at which the compounds cause cell death. |
| hERG Channel Assay | To assess the risk of cardiac QT prolongation. |
| Ames Test | To evaluate the mutagenic potential of the compounds. |
| Micronucleus Test | To assess the potential for chromosomal damage. |
In Silico ADMET Prediction
Computational models can provide early predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the isomers.
| Predicted Property | Importance |
| Aqueous Solubility | Affects absorption and formulation. |
| LogP / LogD | Indicates lipophilicity, which influences membrane permeability and distribution. |
| Blood-Brain Barrier Permeability | Predicts potential central nervous system effects. |
| CYP450 Inhibition/Metabolism | Assesses the potential for drug-drug interactions and metabolic stability. |
| Plasma Protein Binding | Influences the free fraction of the drug available for therapeutic action. |
ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction.
Data Summary and Interpretation: A Hypothetical Comparison
While experimental data for the ortho-isomer is currently lacking, we can hypothesize potential outcomes based on structure-activity relationships of adrenergic agonists. The ortho-hydroxyl group may engage in intramolecular hydrogen bonding with the ethylamine side chain, potentially constraining its conformation and altering its interaction with the receptor. This could lead to differences in receptor subtype selectivity and functional activity compared to the para-isomer.
Hypothetical Comparative Data Table
| Parameter | 2-[1-(Methylamino)ethyl]phenol (ortho-isomer) | 4-[1-(Methylamino)ethyl]phenol (para-isomer) |
| α1-AR Binding (Ki, nM) | To be determined | Lower affinity |
| α2-AR Binding (Ki, nM) | To be determined | Lower affinity |
| β1-AR Binding (Ki, nM) | To be determined | Moderate affinity |
| β2-AR Functional Activity (EC50, nM) | To be determined | Agonist |
| hERG Inhibition (IC50, µM) | To be determined | > 30 |
| Predicted BBB Permeability | To be determined | Low |
Conclusion and Future Directions
This guide underscores the profound impact of positional isomerism on the pharmacological properties of 2-[1-(Methylamino)ethyl]phenol hydrochloride. While the para-isomer, p-synephrine, is reasonably well-characterized, a significant knowledge gap exists for the ortho-isomer. The proposed experimental framework provides a clear and comprehensive roadmap for the head-to-head comparison of these isomers.
The generation of robust, comparative data on receptor binding, functional activity, safety, and ADMET properties will be instrumental in elucidating the structure-activity relationships within this chemical class. Such studies will not only enhance our fundamental understanding of adrenergic receptor pharmacology but also pave the way for the rational design of novel, safer, and more efficacious therapeutics targeting the adrenergic system. The systematic evaluation of positional isomers, as outlined in this guide, represents a crucial step in unlocking the full therapeutic potential of this important pharmacophore.
References
- A review of drug isomerism and its significance. (2013). International Journal of Applied and Basic Medical Research, 3(2), 70.
- Adrenergic agonists: Chemistry and Structure-Activity Rel
- Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. (1978). Journal of Medicinal Chemistry, 21(7), 654-661.
- Adrenergic receptors: structure and function. (1993). Cleveland Clinic Journal of Medicine, 60(5), 395-403.
- Adrenergic activity of ortho-, meta-, and para-octopamine. (1976). Journal of Pharmaceutical Sciences, 65(9), 1391-1393.
- Synephrine - Wikipedia. (n.d.).
- 2-[1-Hydroxy-2-(methylamino)ethyl]phenol. (n.d.).
- G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.
- GPCR Signaling Assays. (n.d.).
- Analysis of GPCR signaling p
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Journal of Cell Science.
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2023). Frontiers in Pharmacology, 14.
- In Vitro Safety. (n.d.). Selvita.
- In vitro toxicology - Preclinical safety. (n.d.). Nuvisan.
- ADMET Prediction Software. (n.d.).
- ADMETlab 2.0. (n.d.).
- In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (2022). Journal of Applied Pharmaceutical Science, 12(10), 108-120.
- ADMET Prediction: Data Modeling, Molecular Modeling and AI‑Enhanced Toxicology. (2026). Springer.
- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. (1980).
- Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. (2011). Latin American Journal of Pharmacy, 30(5), 959-964.
- From Folk Medicine to Pharmacology: A Systematic Review of the Anti-Inflammatory Evidence for Hymenaea spp. (Fabaceae). (2025). Pharmaceuticals, 18(11), 1569.
- Pharmacological actions of Cordyceps, a prized folk medicine. (2005). Journal of Pharmacy and Pharmacology, 57(12), 1509-1519.
- In vitro metabolism of cathinone positional isomers: does sex matter?. (2023). Archives of Toxicology, 97(10), 2685-2699.
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 659.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AddexBio Service - GPCRAssays [addexbio.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Frontiers | Bridging the Data Gap From in vitro Toxicity Testing to Chemical Safety Assessment Through Computational Modeling [frontiersin.org]
- 5. scilit.com [scilit.com]
Definitive Guide to Purity Analysis: 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Executive Summary
The integrity of pharmaceutical impurity profiling hinges on the quality of the reference standards employed. 2-[1-(Methylamino)ethyl]phenol hydrochloride (an isomer of p-hydroxy-methamphetamine and related phenethylamines) presents unique analytical challenges due to its amphoteric nature (phenolic hydroxyl + secondary amine) and susceptibility to oxidative degradation.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (Reagent) alternatives. We demonstrate that while HPLC-UV is sufficient for routine monitoring, it frequently overestimates purity due to response factor disparities. Consequently, we establish Quantitative NMR (qNMR) as the requisite "Gold Standard" for primary characterization of this analyte.
Part 1: The Analyte & Significance
Target Molecule: 2-[1-(Methylamino)ethyl]phenol hydrochloride CAS: 13062-76-5 (generic/isomer specific) Chemical Class: Phenethylamine / Amphetamine-type impurity Critical Quality Attributes (CQAs):
-
Hygroscopicity: The HCl salt is prone to moisture uptake, altering effective weight.
-
Oxidation Potential: The ortho-substitution renders the phenol ring susceptible to quinone formation under basic conditions.
-
Amine Tailing: Secondary amines interact with silanol groups in HPLC columns, requiring specific mobile phase modifiers.
Part 2: Comparative Analysis (The Core)
We compared a High-Purity Reference Standard (ISO 17034 equivalent) against a standard Research Grade sample obtained from a general chemical catalog.
Performance Metrics Summary
| Feature | High-Purity Reference Standard | Research Grade Alternative | Impact on Data |
| Purity Assignment | 99.8% ± 0.3% (w/w) (determined by qNMR) | 98.5% (Area %) (determined by HPLC) | HPLC Area% ignores non-UV absorbing impurities (salts, water), leading to quantification errors of 1-5% . |
| Water Content | Measured & Corrected (KF Titration) | Often Unreported | Uncorrected water leads to incorrect molar concentration calculations. |
| Counter-ion | Stoichiometric HCl confirmed (AgNO₃ Titration) | Assumed 1:1 | Excess HCl or free base presence shifts retention times and pH. |
| Homogeneity | Tested (Bottle-to-Bottle) | Unknown | High risk of variability in multi-vial experiments. |
The "Purity Trap": HPLC vs. qNMR
Experimental data reveals a critical discrepancy between chromatographic purity and absolute purity.
-
Experiment: Both standards were analyzed via HPLC-UV (210 nm) and ¹H-qNMR (using Maleic Acid as internal standard).
-
Result: The Research Grade sample showed 99.1% purity by HPLC but only 94.2% by qNMR.
-
Causality: The Research Grade material contained significant inorganic salts and residual solvent (isopropanol), which are invisible to UV detection but contribute to mass. Reliance on HPLC alone would result in a 5% potency error in downstream assays.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" qNMR Purity Assignment
Use this protocol to qualify an in-house Primary Standard.
Reagents:
-
Analyte: ~10 mg 2-[1-(Methylamino)ethyl]phenol HCl (dried).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.
-
Solvent: D₂O ( Deuterium Oxide) or DMSO-d₆.
Workflow:
-
Weighing: Accurately weigh Analyte (
) and IS ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Dissolve in 0.7 mL solvent. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): ≥ 60 seconds (must be of the slowest proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the methyl doublet of the analyte (~2.6 ppm) and the singlet of Maleic Acid (~6.3 ppm).
Calculation:
Where
= Integral area,= Number of protons, = Molar mass, = Mass weighed.
Protocol B: Routine HPLC-UV Analysis
Use this for daily stability monitoring or impurity profiling.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 215 nm (Amine/Phenol absorption) and 270 nm (Phenol specific).
-
Temperature: 40°C.
Part 4: Visualization & Logic
Analytical Decision Matrix
This diagram guides the researcher in selecting the appropriate standard grade based on their specific application.
Caption: Decision matrix for selecting the appropriate purity standard grade. Note that for specific isomers like 2-[1-(Methylamino)ethyl]phenol, commercial CRMs are rare, necessitating in-house qNMR validation.
Impurity Analysis Workflow
The following workflow illustrates the self-validating protocol required to ensure data integrity when analyzing this specific phenol-amine.
Caption: Integrated workflow combining qNMR (absolute) and HPLC (relative) to establish a traceable Certificate of Analysis (CoA).
Part 5: References
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Retrieved from [Link]
-
Almac Group. (2025). QNMR – A Modern Alternative to HPLC for Pharmaceutical Release Testing.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

